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Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

Cat. No.: B045635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and
materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for
data acquisition.

Spectroscopic Data Summary

The empirical formula for 3,3-Dimethylindolin-2-one is C10H11NO, with a molecular weight of
161.20 g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental spectra for 3,3-Dimethylindolin-2-one are not widely published,
data for structurally related compounds allows for the prediction of its tH and 3C NMR spectral
characteristics. The indolin-2-one core and the gem-dimethyl groups at the C3 position will give
rise to distinct signals.

1H NMR (Proton NMR)

o Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the
aromatic region, typically between & 7.0 and 7.5 ppm. Due to their different electronic
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environments, they will likely present as a complex multiplet or as distinct doublets and

triplets.

e N-H Proton (1H): The proton attached to the nitrogen atom is expected to be a broad singlet,

the chemical shift of which can be highly dependent on the solvent and concentration.

o Methyl Protons (6H): The six protons of the two methyl groups at the C3 position are

equivalent and will appear as a sharp singlet, likely in the upfield region around & 1.3 ppm.

13C NMR (Carbon-13 NMR)

Based on spectral data from similar structures, the following chemical shifts can be anticipated.

[2](3]

Carbon Atom

Predicted Chemical Shift
(Ppm)

Notes

The lactam carbonyl carbon is

Carbonyl (C=0) ~180 o )
significantly deshielded.
Quaternary carbon of the
Aromatic C-N ~140 benzene ring attached to
nitrogen.
Quaternary carbon of the
Aromatic C-C(CHs)2 ~128 benzene ring attached to the
C3 carbon.
) Aromatic carbons with
Aromatic CH 122-128
attached protons.
The sp? hybridized carbon
Quaternary C(CHs)2 ~45 )
bearing the two methyl groups.
The two equivalent methyl
Methyl (CHs) ~25

carbons.

Infrared (IR) Spectroscopy
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The FTIR spectrum of 3,3-Dimethylindolin-2-one, typically recorded as a KBr pellet, will
exhibit characteristic absorption bands corresponding to its functional groups.[1][4]

Wavenumber (cm~?) Vibrational Mode Functional Group

~3200 N-H Stretch Amide N-H

~3100-3000 C-H Stretch Aromatic C-H

~2970-2870 C-H Stretch Aliphatic C-H (methyl)
~1710 C=0 Stretch Lactam Carbonyl

~1610 C=C Stretch Aromatic Ring

~1470 C-H Bend Methyl

~750 C-H Bend Ortho-disubstituted benzene

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 3,3-Dimethylindolin-2-one yields a distinct
fragmentation pattern. The molecular ion peak (M*) is observed at m/z 161, consistent with its
molecular weight.[1][5]

m/z Proposed Fragment Notes
161 [C10H1:NOJ* Molecular lon (M¥)
146 [M - CHs]* Loss of a methyl radical
Subsequent loss of water from
128 [M - CHs - H20]*
the m/z 146 fragment
118 [CsHsN]* Further fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 3,3-Dimethylindolin-2-one in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls or DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

o Transfer the solution to a clean, dry 5 mm NMR tube.
1H and 3C NMR Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: 0-12 ppm.
o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Spectral width: 0-220 ppm.
o Number of scans: 1024 or more, as *3C has a low natural abundance.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 3,3-Dimethylindolin-2-one with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

FTIR Spectrum Acquisition:
 Instrument: A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]

e Parameters:

[¢]

Scan range: 4000-400 cm™1.

Resolution: 4 cm~1.

[e]

Number of scans: 16-32.

[e]

o

A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization (GC-MS):

e Prepare a dilute solution of 3,3-Dimethylindolin-2-one in a volatile organic solvent (e.qg.,
methanol or dichloromethane).

e Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph (GC) inlet.
GC-MS Analysis:

e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

» GC Conditions:

o Column: A nonpolar capillary column (e.g., HP-5MS).
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o Carrier gas: Helium at a constant flow rate.
o Injector temperature: 250 °C.

o Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high
temperature (e.g., 280 °C) to ensure elution of the compound.

e MS Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass analyzer: Quadrupole or ion trap.

o Scan range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,3-Dimethylindolin-2-one.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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